(6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one
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Overview
Description
(6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one is a chemical compound with a unique structure that includes a hydrazinylidene group and a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one typically involves multiple steps, starting with the preparation of the diazinanone ring followed by the introduction of the hydrazinylidene group. One common method involves the reaction of a suitable diazinanone precursor with hydrazine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
(6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biological processes. This interaction can affect cellular functions, enzyme activities, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,6Z,9Z)-3,6,9-Nonadecatriene
- (6Z,9Z)-6,9-Henicosadecadien-11-one
Uniqueness
(6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one is unique due to its specific structure, which includes both a hydrazinylidene group and a diazinanone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
(6Z)-6-hydrazinylidene-5,5-dimethyldiazinan-3-one |
InChI |
InChI=1S/C6H12N4O/c1-6(2)3-4(11)9-10-5(6)8-7/h3,7H2,1-2H3,(H,8,10)(H,9,11) |
InChI Key |
KBQUNUSFIJWTQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1(CC(=O)NN/C1=N\N)C |
Canonical SMILES |
CC1(CC(=O)NNC1=NN)C |
Origin of Product |
United States |
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